molecular formula C6H10Cl2N2O B2799390 5-(Aminomethyl)pyridin-3-ol;dihydrochloride CAS No. 2490412-87-6

5-(Aminomethyl)pyridin-3-ol;dihydrochloride

Cat. No.: B2799390
CAS No.: 2490412-87-6
M. Wt: 197.06
InChI Key: MENPCGJGEGGPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)pyridin-3-ol, also known by its CAS Number 1243414-96-1, is a chemical compound with a molecular weight of 124.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyridin-3-ol is represented by the linear formula C6H8N2O . Its InChI Code is 1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 .


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyridin-3-ol;dihydrochloride is a solid substance . It has a molecular weight of 124.14 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

5-(Aminomethyl)pyridin-3-ol; dihydrochloride serves as a versatile precursor in the synthesis of complex molecules. For instance, its derivatives have been utilized in a short and convenient synthesis route for creating 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, offering a new molecular scaffold potentially useful in medicinal chemistry for targeting three-dimensional biological sites (Schmid, Schühle, & Austel, 2006). This approach facilitates the generation of combinatorial libraries due to the structural diversity of primary amines. Another study demonstrated the transformation of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, elucidating pathways for pyridin-3-ols formation in foods and suggesting the inevitability of such transformations under specific conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).

Biological Applications and Enzymatic Transformations

The compound's derivatives exhibit significant promise in biotechnological applications, such as in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method presents an eco-friendly and efficient strategy for obtaining hydroxylated pyridines, crucial intermediates in pharmaceutical production (Stankevičiūtė et al., 2016). Such biocatalytic processes offer an alternative to traditional chemical synthesis, potentially reducing environmental impact and enhancing selectivity.

Chemical Specificity and Structural Studies

Research on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by related derivatives has expanded our understanding of these compounds' chemical behavior, providing insights into their potential applications in materials science and catalysis (Matczak-Jon et al., 2010). Additionally, the role of hydrogen bonding in stabilizing the conformation of these molecules further underscores the intricate balance of forces shaping their structure and reactivity (Matczak-Jon et al., 2010).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name

5-(aminomethyl)pyridin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-2-5-1-6(9)4-8-3-5;;/h1,3-4,9H,2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENPCGJGEGGPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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